(R)-3-(1-Aminoethyl)phenol
Overview
Description
®-3-(1-Aminoethyl)phenol is a chiral compound with the molecular formula C8H11NO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a phenol ring. This specific configuration imparts unique properties to the compound, making it valuable for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)phenol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method includes the use of chiral catalysts to ensure the desired enantiomer is obtained. For instance, the reduction of 3-(1-oxoethyl)phenol using a chiral reducing agent can yield ®-3-(1-Aminoethyl)phenol under controlled conditions .
Industrial Production Methods
In industrial settings, the production of ®-3-(1-Aminoethyl)phenol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
®-3-(1-Aminoethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Aminoethyl)phenol: The enantiomer of ®-3-(1-Aminoethyl)phenol, which may exhibit different biological activities due to its distinct chiral configuration.
3-(1-Aminoethyl)phenol: The racemic mixture containing both ® and (S) enantiomers.
3-(1-Hydroxyethyl)phenol: A structurally similar compound with a hydroxyl group instead of an amino group.
Uniqueness
®-3-(1-Aminoethyl)phenol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it valuable for applications requiring high enantioselectivity, such as in the synthesis of chiral drugs and in chiral recognition studies .
Properties
IUPAC Name |
3-[(1R)-1-aminoethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNDUQAIZJRPZ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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